N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide
Overview
Description
N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a phenyl group at the 2-position and an acetamide group at the 6-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone, followed by acylation. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form 2-phenylbenzoxazole. This intermediate is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as Lewis acids or transition metal complexes may be used to facilitate the cyclization and acylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by interfering with cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share structural similarities with N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide and exhibit comparable biological activities.
N-(1,3-benzothiazol-2-yl)-arylamides: These derivatives also belong to the benzoxazole family and have been studied for their antimicrobial and anticancer properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl and acetamide groups contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)16-12-7-8-13-14(9-12)19-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFCXUKFPWQBNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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